molecular formula C11H13NO5 B563325 tert-Butyl-d9 4-Nitrophenyl Carbonate CAS No. 1190006-35-9

tert-Butyl-d9 4-Nitrophenyl Carbonate

Cat. No.: B563325
CAS No.: 1190006-35-9
M. Wt: 248.282
InChI Key: XNPGBDJTEBCMHA-GQALSZNTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl-d9 4-Nitrophenyl Carbonate typically involves the reaction of tert-butyl alcohol with 4-nitrophenyl chloroformate in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the chloroformate. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl-d9 4-Nitrophenyl Carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and bases like pyridine or triethylamine. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction Reactions: Hydrogen gas and palladium on carbon are commonly used for the reduction of the nitro group. The reaction is usually performed under atmospheric pressure and at room temperature.

Major Products Formed

    Substitution Reactions: The major products are carbamates or carbonates, depending on the nucleophile used.

    Reduction Reactions: The major product is the corresponding amine, formed by the reduction of the nitro group.

Mechanism of Action

The mechanism of action of tert-Butyl-d9 4-Nitrophenyl Carbonate involves the formation of carbamates or carbonates through nucleophilic substitution reactions . The nitrophenyl group acts as a leaving group, facilitating the formation of the desired product. The deuterium atoms in the tert-butyl group provide stability and enable the tracking of the compound in various analytical techniques.

Properties

IUPAC Name

[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl] (4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-11(2,3)17-10(13)16-9-6-4-8(5-7-9)12(14)15/h4-7H,1-3H3/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPGBDJTEBCMHA-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661848
Record name 2-(~2~H_3_)Methyl(~2~H_6_)propan-2-yl 4-nitrophenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190006-35-9
Record name 2-(~2~H_3_)Methyl(~2~H_6_)propan-2-yl 4-nitrophenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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